1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
Description
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure It features an adamantane core, which is a diamondoid hydrocarbon, linked to a piperidine ring through a propanol chain
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-14-4-2-3-5-20(14)12-18(21)13-22-19-9-15-6-16(10-19)8-17(7-15)11-19;/h14-18,21H,2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKGDPXUWLIKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 70–80°C achieves deprotonation of adamantan-1-ol, generating the adamantan-1-olate ion.
- Electrophilic substrate : 1-Chloro-3-(2-methylpiperidin-1-yl)propan-2-ol reacts with the adamantan-1-olate ion in a SN2 mechanism.
Table 1 : Representative Reaction Parameters
Workup and Purification
- Quenching : Methanol or water addition at 0–25°C to neutralize excess base.
- Extraction : Ethyl acetate or toluene isolates the product; aqueous washes remove inorganic salts.
- Distillation : Solvent removal under vacuum concentrates the crude product.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers stereochemical control for ether synthesis between adamantan-1-ol and a propanolamine precursor.
Reaction Protocol
- Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).
- Substrate : 3-(2-Methylpiperidin-1-yl)propan-2-ol and adamantan-1-ol.
Table 2 : Mitsunobu Reaction Optimization
Limitations
- Cost : High reagent expense limits scalability.
- Phosphine Oxide Byproduct : Requires silica gel chromatography for removal.
Hydrochloride Salt Formation
Post-synthesis, the free base is converted to the hydrochloride salt via acid titration.
Procedure
- Acid addition : Hydrochloric acid (HCl) in methanol or ethyl acetate at 0–5°C.
- Crystallization : Anti-solvent (diethyl ether) induces precipitation.
Table 3 : Salt Formation Parameters
| Parameter | Detail | Source |
|---|---|---|
| Solvent System | Methanol/ethyl acetate | Adapted from |
| Equivalents of HCl | 1.05–1.10 eq | Prevents free base |
| Final Purity | ≥98% (HPLC) | Based on |
Challenges and Mitigation Strategies
- Steric Hindrance : Adamantane’s rigidity slows nucleophilic substitution.
- Amine Basicity : 2-Methylpiperidine’s pKa (~10) necessitates pH control during extractions.
- Polymorphism : Hydrochloride salts may form multiple crystalline forms.
Comparative Analysis of Methods
Table 4 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 95 | Moderate |
| Mitsunobu Reaction | 80 | 98 | Low (cost) |
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is explored for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the piperidine ring and propanol chain contribute to its binding affinity and specificity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: Shares the adamantane core but lacks the piperidine and propanol groups.
2-Methylpiperidine: Contains the piperidine ring but without the adamantane core and propanol chain.
Propranolol: A beta-blocker with a similar propanol chain but different core structure.
Uniqueness
1-(ADAMANTAN-1-YLOXY)-3-(2-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is unique due to its combination of an adamantane core, piperidine ring, and propanol chain
Biological Activity
1-(Adamantan-1-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by its unique adamantane core linked to a piperidine ring via a propanol chain. This structure suggests potential biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C22H39ClN2O2
- Molecular Weight : 398.02 g/mol
- CAS Number : 1208766-93-1
The compound's adamantane structure provides rigidity, while the piperidine component may enhance its interaction with biological targets, such as receptors and enzymes.
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and potential antimicrobial properties. The adamantane core is known for its antiviral effects, particularly in inhibiting viral replication.
Antimicrobial Properties
Emerging studies suggest that the compound may possess antimicrobial properties. Preliminary investigations into similar compounds have shown effectiveness against various bacterial strains, indicating a potential for development as an antibacterial agent.
Study 1: Antiviral Efficacy
A study exploring the antiviral efficacy of adamantane derivatives found that modifications to the core structure significantly impacted activity against influenza A virus. While specific data on this compound was not detailed, the findings suggest that similar compounds could yield promising results in antiviral applications.
Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial agents, derivatives containing piperidine rings demonstrated enhanced activity against Gram-positive bacteria. The synergistic effect of the adamantane structure and piperidine moiety may contribute to increased potency.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Adamantanol | Adamantane | Antiviral |
| 2-Methylpiperidine | Piperidine | Antimicrobial |
| Propranolol | Beta-blocker | Cardiovascular |
The unique combination of an adamantane core with a piperidine ring in this compound sets it apart from these compounds, potentially enhancing its biological activity.
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
Answer: The compound combines an adamantane core (known for lipophilicity and metabolic stability) with a 2-methylpiperidine moiety and a propan-2-ol chain. The adamantane group enhances membrane permeability and receptor binding, while the piperidine ring contributes to stereochemical complexity, which may affect interactions with enzymes or neurotransmitter systems. The hydroxyl group on the propanol chain allows for hydrogen bonding, critical for target engagement. Structural variations (e.g., methyl group position on piperidine) can significantly alter bioactivity .
Methodological Insight:
- Use X-ray crystallography or NMR to resolve 3D conformation .
- Compare docking simulations with structurally similar adamantane derivatives to predict binding affinities.
Q. What are the standard synthetic routes, and what parameters critically affect yield?
Answer: Synthesis typically involves:
Adamantane functionalization : Etherification or alkylation to introduce the oxypropanol chain.
Piperidine coupling : Nucleophilic substitution or reductive amination to attach the 2-methylpiperidine group.
Hydrochloride salt formation : Acidic treatment to improve solubility and stability.
Key Parameters:
- Temperature : Excess heat during etherification can lead to adamantane ring degradation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in substitution steps .
- Purification : Column chromatography or recrystallization ensures >95% purity, as verified by HPLC .
Q. How is purity and stability assessed under laboratory conditions?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .
- Stability :
- Thermal : Thermogravimetric analysis (TGA) up to 200°C.
- Hydrolytic : Incubation in buffers (pH 1–13) for 24h, monitored by LC-MS for degradation products .
- Storage : -20°C in anhydrous DMSO or sealed vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
Answer: Discrepancies often arise from:
- Assay conditions : Cell line specificity (e.g., HeLa vs. HEK293) or viral strain differences (e.g., influenza A vs. SARS-CoV-2) .
- Concentration thresholds : Dose-response curves may reveal biphasic effects (e.g., apoptosis induction at >50 μM but receptor antagonism at <10 μM).
Methodological Approach:
- Perform orthogonal assays (e.g., viral plaque reduction + MTT cytotoxicity screening).
- Use isogenic cell lines to isolate target-specific effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to viral polymerases (e.g., influenza PB1) using AMBER or GROMACS, focusing on adamantane’s hydrophobic interactions .
- Pharmacophore Modeling : Identify essential features (e.g., hydroxyl group spatial orientation) using Schrödinger Phase .
- ADMET Prediction : SwissADME to assess blood-brain barrier penetration (logP ≈ 3.5) and CYP450 inhibition risks .
Q. How can enantiomeric purity be optimized during synthesis?
Answer: The 2-methylpiperidine group introduces chirality, requiring:
- Chiral Resolution : Use of (-)-di-p-toluoyl-D-tartaric acid for salt formation, followed by recrystallization .
- Asymmetric Catalysis : Pd-catalyzed asymmetric allylic alkylation (AAA) to control stereochemistry at the propanol chain .
Validation:
- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards.
- Chiral HPLC : ChiraSpher NT columns (n-hexane:isopropanol = 90:10) to quantify enantiomeric excess (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
